molecular formula C27H41ClN4O5 B1676966 Naronapride CAS No. 860174-12-5

Naronapride

Cat. No. B1676966
CAS RN: 860174-12-5
M. Wt: 537.1 g/mol
InChI Key: VGDDOIZXGFJDRC-VJTSUQJLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naronapride is an orally bioavailable, small organic molecule . It is a potent and selective serotonin 5-HT4 receptor agonist and D2 antagonist . It is being developed by Renexxion for the treatment of multiple gastrointestinal disorders . It has been investigated for use/treatment in gastroesophageal reflux disease (GERD) and gastroparesis .


Synthesis Analysis

This compound is extensively metabolized, undergoing rapid hydrolysis to 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3- methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with stoichiometric loss of quinuclidinol . ATI-7500 is either N-glucuronidated on the phenyl ring or its hexanoic acid side chain underwent two-carbon cleavage, probably through a beta-oxidation metabolic pathway, to form 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy- benzoylamino)- 3- methoxy- piperidin- 1-yl]-butanoic acid (ATI-7400) .


Molecular Structure Analysis

The molecular structure of this compound is C27H41ClN4O5 . The average weight is 537.1 and the monoisotopic weight is 536.2765481 .


Chemical Reactions Analysis

This compound is extensively metabolized, undergoing rapid hydrolysis to 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3- methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with stoichiometric loss of quinuclidinol . ATI-7500 is either N-glucuronidated on the phenyl ring or its hexanoic acid side chain underwent two-carbon cleavage, probably through a beta-oxidation metabolic pathway, to form 4-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy- benzoylamino)- 3- methoxy- piperidin- 1-yl]-butanoic acid (ATI-7400) .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C27H41ClN4O5 . The average weight is 537.1 and the monoisotopic weight is 536.2765481 .

Scientific Research Applications

Metabolism and Pharmacokinetics

Naronapride is extensively metabolized, undergoing rapid hydrolysis to form various metabolites, which are primarily excreted through fecal routes. Studies on its metabolism and pharmacokinetics have provided valuable insights into its absorption, disposition, and elimination patterns in the human body. For instance, research has shown that this compound and its major metabolites reached peak plasma levels within 1 hour post-dose, with the plasma terminal half-life of this compound being approximately 5.36 hours. This detailed understanding of this compound's pharmacokinetics is crucial for its potential therapeutic applications (Bowersox et al., 2011).

Treatment of Gastrointestinal Disorders

This compound has been investigated for its efficacy in treating gastrointestinal disorders like chronic constipation and acid reflux disorders. It functions as a 5-HT4 receptor agonist, which plays a significant role in gastrointestinal motility. In clinical trials, this compound demonstrated a consistent and dose-related decrease in several measures of esophageal acid exposure, suggesting its potential effectiveness in treating acid reflux disorders (Leitz et al., 2011). Another study mentioned its role in the treatment of chronic constipation, highlighting it as a promising drug under investigation for this condition (Jiang et al., 2015).

Mechanism of Action

Naronapride works by stimulating 5-HT4 receptors in the gut wall, which promotes the release of acetylcholine. This action increases the motility of the GI tract . It also acts as a D2 antagonist, which removes the “brakes” on motility of the gut .

Safety and Hazards

Naronapride may increase the central nervous system depressant (CNS depressant) activities of Methotrimeprazine . The risk or severity of CNS depression can be increased when this compound is combined with other drugs like 1,2-Benzodiazepine, Acenocoumarol, Acetazolamide, Acetophenazine, Agomelatine, Alfentanil, Alimemazine, Almotriptan, Alosetron .

Future Directions

Naronapride is currently in the clinical trial phase. A Phase 2b study of this compound in PPI-non-responsive symptomatic GERD is expected to commence in H2 2024 . It is also Phase 3 ready in chronic idiopathic constipation (“CIC”) . Furthermore, an Investigational New Drug (IND) application for this compound for the treatment of GI motility disorders in patients with cystic fibrosis (CF) has been opened .

properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41ClN4O5/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34)/t22-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDDOIZXGFJDRC-VJTSUQJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006590
Record name 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860174-12-5
Record name Naronapride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860174125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naronapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARONAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058896B00B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naronapride
Reactant of Route 2
Naronapride
Reactant of Route 3
Naronapride
Reactant of Route 4
Naronapride
Reactant of Route 5
Naronapride
Reactant of Route 6
Reactant of Route 6
Naronapride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.